

# An In-depth Technical Guide to Propargyl-PEG2-NHS Ester

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Compound of Interest		
Compound Name:	Propargyl-PEG2-NHS ester	
Cat. No.:	B8114229	Get Quote

This guide provides comprehensive technical information for researchers, scientists, and drug development professionals on **Propargyl-PEG2-NHS ester**, a bifunctional crosslinker pivotal in bioconjugation and proteomics.

### **Core Compound Data**

**Propargyl-PEG2-NHS ester** is a heterobifunctional linker featuring an amine-reactive N-hydroxysuccinimide (NHS) ester and a terminal alkyne (propargyl) group.[1][2] The central polyethylene glycol (PEG) spacer, consisting of two ethylene glycol units, enhances solubility and flexibility.[1]

Property	Value	References
Molecular Formula	C12H15NO6	[2][3][4][5]
Molecular Weight	269.25 g/mol	[3][6][7]
CAS Number	2512228-06-5	[2][3][4][5]
Purity	Typically >95%	[2][4][8]
Appearance	Solid	[7]
Storage Conditions	-20°C for long-term storage (months to years)	[2][5][7][9]



## **Principle and Applications**

**Propargyl-PEG2-NHS ester** is engineered for two-step sequential conjugations.

- Amine Reaction: The NHS ester group reacts efficiently with primary amines (-NH2) on biomolecules, such as the N-terminus of proteins or the side chain of lysine residues, to form a stable amide bond.[10] This reaction is most effective in a neutral to slightly basic buffer (pH 7.0-8.5).[10][11][12]
- Click Chemistry: The terminal propargyl group is available for a highly efficient and specific
  copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide-tagged
  molecule.[2][9] This "click chemistry" reaction is widely used for its high yield, specificity, and
  biocompatibility.[8]

This dual functionality makes the reagent a versatile tool in several advanced applications:

- Bioconjugation: Used for labeling proteins, peptides, and nucleic acids for detection, imaging, or purification.[1]
- PROTAC Development: Acts as a PEG-based linker to synthesize Proteolysis Targeting Chimeras (PROTACs).[5][9] It connects a ligand for a target protein with a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.[5][9]
- Antibody-Drug Conjugates (ADCs): Employed in the development of ADCs, where it links a
  monoclonal antibody to a cytotoxic drug.[1]
- Surface Functionalization: Utilized for immobilizing biomolecules on surfaces for diagnostic assays and arrays.[1]

### **Key Experimental Methodologies**

This protocol outlines the steps for conjugating **Propargyl-PEG2-NHS ester** to a protein containing primary amines.

- I. Materials Required
- Protein of interest (e.g., IgG antibody), free of amine-containing buffers like Tris or glycine.



- Propargyl-PEG2-NHS ester.[10]
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[10][11]
- Reaction Buffer: Phosphate-buffered saline (PBS) at pH 7.2 or 0.1 M sodium bicarbonate buffer at pH 8.3-8.5.[10][11][12]
- Purification: Gel filtration column (e.g., Zeba Spin Desalting Columns) or dialysis cassette.
   [10][11]

#### II. Reagent Preparation

- Before opening, allow the vial of Propargyl-PEG2-NHS ester to equilibrate to room temperature to prevent moisture condensation.[10][13]
- Immediately before use, dissolve the required amount of the NHS ester in high-quality, anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mM).[10][11] Do not store the reconstituted reagent, as the NHS ester moiety readily hydrolyzes.[10]
- Prepare the protein in the chosen reaction buffer at a concentration of 1-10 mg/mL.[12][13] If the protein is in an incompatible buffer, exchange it for the reaction buffer via dialysis or desalting.[10]

#### III. Labeling Procedure

- Add a calculated molar excess of the dissolved Propargyl-PEG2-NHS ester to the protein solution. A 20-fold molar excess is a common starting point for antibodies to achieve a labeling ratio of 4-6 linkers per antibody.[10][13] The final volume of organic solvent should not exceed 10% of the total reaction volume.[10][14]
- Incubate the reaction mixture. Incubation can be performed for 30-60 minutes at room temperature or for 2 hours on ice.[10][13]
- Stop the reaction by adding an amine-containing buffer like Tris (Quenching Buffer) or proceed directly to purification.[10]

#### IV. Purification



- Remove the unreacted Propargyl-PEG2-NHS ester and byproducts from the labeled protein.[10]
- The most common method is gel filtration or size-exclusion chromatography.[11][12] Dialysis is also an effective alternative for larger sample volumes.[10]

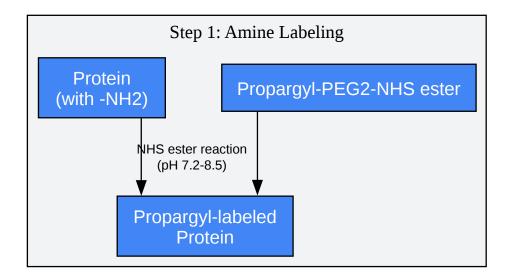
#### V. Storage

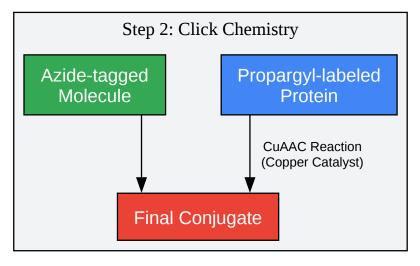
 Store the purified, propargyl-modified protein under the same conditions as the original, unlabeled protein. For long-term storage, aliquoting and freezing at -20°C to -80°C is recommended to avoid repeated freeze-thaw cycles.[11]

## **Visualized Workflows and Pathways**

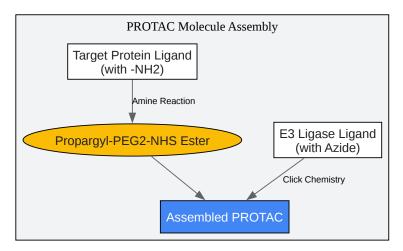
The following diagrams illustrate the key processes involving **Propargyl-PEG2-NHS ester**.

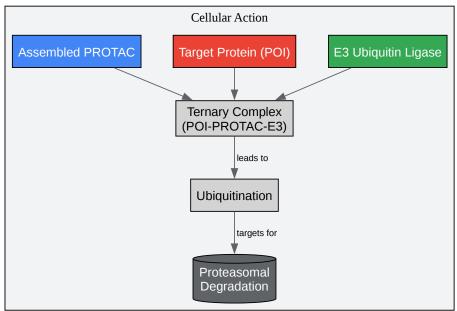












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